An In-Depth Technical Guide to N-(Azetidin-3-YL)methanesulfonamide Hydrochloride: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to N-(Azetidin-3-YL)methanesulfonamide Hydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its incorporation into molecular scaffolds can impart favorable characteristics such as improved metabolic stability, enhanced binding affinity, and modified pharmacokinetic profiles.[1][2] N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a key building block within this chemical space, offering a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential applications in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-(Azetidin-3-YL)methanesulfonamide hydrochloride is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 1239205-33-4 | [3][4] |
| Molecular Formula | C₄H₁₁ClN₂O₂S | [3] |
| Molecular Weight | 186.66 g/mol | [3][4] |
| IUPAC Name | N-(azetidin-3-yl)methanesulfonamide;hydrochloride | [3] |
| SMILES | CS(=O)(=O)NC1CNC1.Cl | [3] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [4] |
Chemical Structure
The chemical structure of N-(Azetidin-3-YL)methanesulfonamide hydrochloride is characterized by a central azetidine ring, with a methanesulfonamide group attached to the 3-position of the ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Caption: Chemical structure of N-(Azetidin-3-YL)methanesulfonamide hydrochloride.
Synthesis Protocol
The synthesis of N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative synthesis based on established chemical transformations for similar azetidine derivatives.
Caption: Synthetic pathway for N-(Azetidin-3-YL)methanesulfonamide hydrochloride.
Step 1: Synthesis of N-Boc-3-aminoazetidine (Intermediate)
Rationale: The synthesis begins with a commercially available protected azetidine derivative, which is then converted to the key intermediate, N-Boc-3-aminoazetidine. The tert-butyloxycarbonyl (Boc) protecting group is employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
Detailed Protocol:
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Preparation of N-Boc-3-hydroxyazetidine: To a solution of 1-(diphenylmethyl)-3-hydroxyazetidine in a suitable solvent such as methanol, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of palladium on carbon (Pd/C).
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Hydrogenolysis: Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) and temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude N-Boc-3-hydroxyazetidine.
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Conversion to N-Boc-3-aminoazetidine: The hydroxy group is then converted to an amino group through a two-step process involving mesylation followed by azide displacement and subsequent reduction.
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Mesylation: Dissolve the crude N-Boc-3-hydroxyazetidine in a suitable solvent like dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir the reaction at room temperature until completion.
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Azide Displacement: The resulting mesylate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature.
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Reduction: The azido intermediate is then reduced to the primary amine using a standard reduction method, such as hydrogenation with Pd/C catalyst.
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Step 2: Synthesis of N-(Azetidin-3-YL)methanesulfonamide hydrochloride (Final Product)
Rationale: The final steps involve the sulfonylation of the primary amine of the azetidine intermediate, followed by the deprotection of the Boc group to yield the desired hydrochloride salt.
Detailed Protocol:
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Methanesulfonylation: Dissolve N-Boc-3-aminoazetidine in an anhydrous solvent such as DCM and cool to 0 °C. Add a base, typically a tertiary amine like triethylamine, followed by the slow addition of methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
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Deprotection: Dissolve the purified N-Boc-N-(azetidin-3-yl)methanesulfonamide in a suitable solvent such as dioxane or methanol. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature. The deprotection is typically rapid and results in the precipitation of the hydrochloride salt.
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Isolation: Collect the precipitate by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to afford N-(Azetidin-3-YL)methanesulfonamide hydrochloride as a solid.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, the methanesulfonyl methyl protons, and the amine protons. The integration of these signals should correspond to the number of protons in the molecule.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the azetidine ring carbons and the methanesulfonyl methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as C-H and C-N stretching vibrations of the azetidine ring.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the free base or the protonated molecule.
Potential Applications in Drug Discovery
The N-(Azetidin-3-YL)methanesulfonamide scaffold is a valuable starting point for the design and synthesis of novel drug candidates. The azetidine ring can serve as a rigid core to which various functional groups can be attached to modulate biological activity and pharmacokinetic properties. The methanesulfonamide group is a common pharmacophore found in many biologically active compounds and can participate in hydrogen bonding interactions with biological targets.
While specific biological activity for N-(Azetidin-3-YL)methanesulfonamide hydrochloride is not extensively reported in publicly available literature, the broader class of azetidine-containing sulfonamides has been investigated for a range of therapeutic targets.[6] The unique structural features of this compound make it an attractive candidate for screening in various disease areas, including but not limited to:
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Oncology: As a scaffold for the development of kinase inhibitors or other anti-proliferative agents.
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Infectious Diseases: As a building block for novel antibacterial or antiviral compounds.
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Central Nervous System (CNS) Disorders: The azetidine moiety can influence blood-brain barrier permeability, making it a potentially useful scaffold for CNS-targeted drugs.[2]
Conclusion
N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a valuable and versatile chemical entity for drug discovery and development. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. This guide provides a comprehensive framework for its preparation and characterization, empowering researchers to utilize this important building block in the quest for novel therapeutics. The unique combination of the rigid azetidine core and the functional methanesulfonamide group offers significant potential for the development of new chemical entities with improved pharmacological profiles.
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N-(Azetidin-3-yl)methanesulfonamide hydrochloride. African Rock Art. [Link]. Accessed January 10, 2026.
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Azetidines of pharmacological interest. PubMed. [Link]. Accessed January 10, 2026.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. 2013;4(7):1067-1078.
- Synthesis and biological study of Azetidinone derivatives. International Journal of Chemical Studies. 2019;7(3):141-144.
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Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. ResearchGate. [Link]. Accessed January 10, 2026.
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Synthesis and biological activity of azetidinone. ResearchGate. [Link]. Accessed January 10, 2026.
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